An In-depth Technical Guide to 2-(Pyrrolidin-1-yl)isonicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-(Pyrrolidin-1-yl)isonicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The pyrrolidine and pyridine ring systems are two such scaffolds, each contributing unique physicochemical and pharmacological properties to bioactive molecules.[1][2] This technical guide focuses on 2-(Pyrrolidin-1-yl)isonicotinonitrile , a molecule that elegantly marries these two key heterocycles. While specific biological data on this compound is emerging, its structural motifs suggest significant potential as a versatile building block in the synthesis of novel therapeutics. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, predicted spectroscopic data for characterization, and a discussion of its potential applications in drug discovery, grounded in the established importance of its constituent fragments.
Core Compound Identification
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Chemical Name: 2-(Pyrrolidin-1-yl)isonicotinonitrile
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CAS Number: 127680-87-9[3]
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Molecular Formula: C₁₀H₁₁N₃[3]
Physicochemical and Computed Properties
A summary of the key properties of 2-(Pyrrolidin-1-yl)isonicotinonitrile is presented in the table below. These properties are crucial for its handling, formulation, and prediction of its behavior in biological systems.
| Property | Value | Source |
| Boiling Point | 328.7°C at 760 mmHg | [5] |
| Topological Polar Surface Area (TPSA) | 39.92 Ų | [6] |
| LogP | 1.55348 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Rotatable Bonds | 1 | [6] |
Synthesis Protocol: A Reliable and Scalable Approach
The synthesis of 2-(Pyrrolidin-1-yl)isonicotinonitrile can be efficiently achieved via a nucleophilic aromatic substitution reaction. This method is widely applicable for the preparation of 2-amino-substituted pyridines. The protocol described below is based on established synthetic methodologies for analogous compounds.[7][8]
Reaction Scheme
Caption: Synthesis of 2-(Pyrrolidin-1-yl)isonicotinonitrile.
Materials and Reagents
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2-Chloroisonicotinonitrile
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Pyrrolidine
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Triethylamine (Et₃N)
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Dimethyl sulfoxide (DMSO), anhydrous
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Ethyl acetate (EtOAc)
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Step-by-Step Procedure
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroisonicotinonitrile (1.0 eq).
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Solvent and Reagents Addition: Add anhydrous DMSO to dissolve the starting material. To this solution, add pyrrolidine (1.2 eq) followed by triethylamine (1.5 eq). The triethylamine acts as a base to quench the HCl generated during the reaction.
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Reaction Conditions: Heat the reaction mixture to 100°C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
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Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes of the reaction mixture).
-
Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 2-(Pyrrolidin-1-yl)isonicotinonitrile as a pure compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific molecule are not publicly available, the following are predicted characteristics based on analogous structures. These are crucial for the verification of the synthesized compound.
¹H NMR (400 MHz, CDCl₃)
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δ 8.2-8.3 ppm (d, 1H): Pyridine proton at position 6.
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δ 6.6-6.7 ppm (d, 1H): Pyridine proton at position 5.
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δ 6.5-6.6 ppm (s, 1H): Pyridine proton at position 3.
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δ 3.5-3.6 ppm (t, 4H): Pyrrolidine protons adjacent to the nitrogen.
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δ 1.9-2.0 ppm (m, 4H): Pyrrolidine protons at positions 3 and 4.
¹³C NMR (100 MHz, CDCl₃)
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δ 160-162 ppm: Pyridine carbon at position 2.
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δ 148-150 ppm: Pyridine carbon at position 6.
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δ 118-120 ppm: Nitrile carbon.
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δ 110-112 ppm: Pyridine carbon at position 5.
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δ 105-107 ppm: Pyridine carbon at position 3.
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δ 95-97 ppm: Pyridine carbon at position 4.
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δ 47-49 ppm: Pyrrolidine carbons adjacent to the nitrogen.
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δ 25-27 ppm: Pyrrolidine carbons at positions 3 and 4.
IR Spectroscopy (KBr Pellet)
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~2220 cm⁻¹: Strong C≡N stretching vibration, characteristic of the nitrile group.
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~1600-1550 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
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~2950-2850 cm⁻¹: C-H stretching vibrations of the pyrrolidine ring.
Mass Spectrometry (EI)
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M⁺ at m/z = 173: Molecular ion peak.
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Key Fragmentation Pattern: A significant fragment would be expected from the loss of the pyrrolidine ring, leading to characteristic ions that can confirm the structure. The fragmentation of pyrrolidine-containing compounds can be complex, often involving the pyrrolidine moiety sequestering the charge.
Applications in Drug Discovery
The true value of 2-(Pyrrolidin-1-yl)isonicotinonitrile lies in its potential as a scaffold and intermediate in the synthesis of more complex molecules with therapeutic potential. The 2-aminopyridine moiety is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antibacterial, and anti-HIV properties.[6][9][10] The pyrrolidine ring, a saturated heterocycle, provides three-dimensional diversity, which is increasingly sought after in drug design to improve properties such as solubility and target engagement.[1][11]
Potential Therapeutic Areas
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Oncology: The 2-aminopyridine scaffold is present in several kinase inhibitors. This compound could serve as a starting point for the development of novel anticancer agents.
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Neuroscience: Pyrrolidine derivatives are known to interact with various central nervous system targets. Further functionalization of this molecule could lead to compounds with activity against neurodegenerative diseases or psychiatric disorders.
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Infectious Diseases: The combination of the pyridine and pyrrolidine rings could be explored for the development of new antibacterial or antiviral agents.
The workflow for utilizing this compound in a drug discovery program is outlined below.
Caption: Drug discovery workflow utilizing the title compound.
Safety and Handling
Based on available data, 2-(Pyrrolidin-1-yl)isonicotinonitrile should be handled with care in a laboratory setting.
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GHS Pictogram: GHS07 (Exclamation Mark)
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Hazard Statements:
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H317: May cause an allergic skin reaction.
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H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
2-(Pyrrolidin-1-yl)isonicotinonitrile represents a promising, yet underexplored, chemical entity for drug discovery and development. Its synthesis is straightforward, and its structural components are well-recognized for their favorable pharmacological properties. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound as a key intermediate in the quest for novel and effective therapeutics. As the demand for new chemical matter in drug discovery pipelines continues to grow, the strategic use of such versatile building blocks will be paramount to success.
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